molecular formula C21H25NO4 B269298 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Katalognummer B269298
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: VDXHFMXELKOVST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceuticals for the treatment of various cancers and autoimmune diseases. TAK-659 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B cells and other immune cells.

Wirkmechanismus

TAK-659 works by inhibiting the activity of 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, which is a key enzyme involved in the signaling pathways of B cells and other immune cells. 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a non-receptor tyrosine kinase that is activated by various stimuli, including antigen binding to the B-cell receptor (BCR). Once activated, 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide activity in various cell types, including B cells, T cells, and myeloid cells. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. TAK-659 also inhibits the production of cytokines and chemokines by immune cells, which are involved in the inflammatory response.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments, including its potency and selectivity for 2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, which allows for specific targeting of B-cell signaling pathways. TAK-659 also has good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, TAK-659 has some limitations for lab experiments, including its relatively short half-life and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the development of TAK-659, including the evaluation of its efficacy in clinical trials for the treatment of various cancers and autoimmune diseases. TAK-659 may also have potential for combination therapy with other targeted therapies or immunotherapies. Further research is needed to better understand the mechanism of action of TAK-659 and its potential applications in the field of oncology and immunology.

Synthesemethoden

The synthesis of TAK-659 involves a multistep process that includes the reaction of 3,5-dimethylphenol with 2-bromoethyl acetate to form 2-(3,5-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline to form TAK-659. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

TAK-659 has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

Produktname

2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molekularformel

C21H25NO4

Molekulargewicht

355.4 g/mol

IUPAC-Name

2-(3,5-dimethylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C21H25NO4/c1-15-9-16(2)11-20(10-15)26-14-21(23)22-17-5-3-6-18(12-17)25-13-19-7-4-8-24-19/h3,5-6,9-12,19H,4,7-8,13-14H2,1-2H3,(H,22,23)

InChI-Schlüssel

VDXHFMXELKOVST-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3)C

Kanonische SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.